N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features an indole moiety, a dimethylamino group, and a trifluoromethyl-substituted phenyl group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the nitro group can produce an amine .
Scientific Research Applications
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
Uniqueness
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of both the indole and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O2/c1-28(2)19(17-13-29(3)18-10-5-4-9-16(17)18)12-26-20(30)21(31)27-15-8-6-7-14(11-15)22(23,24)25/h4-11,13,19H,12H2,1-3H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDZYEUTBIOQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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